Grandisine G
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C17H26N2O2 |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
methyl 2-[(2S,4S)-6-(1,2,3,5,6,8a-hexahydroindolizin-8-yl)-4-methyl-2,3,4,5-tetrahydropyridin-2-yl]acetate |
InChI |
InChI=1S/C17H26N2O2/c1-12-9-13(11-17(20)21-2)18-15(10-12)14-5-3-7-19-8-4-6-16(14)19/h5,12-13,16H,3-4,6-11H2,1-2H3/t12-,13-,16?/m0/s1 |
InChI Key |
FOKUWLHFPJKDKM-VORVDWIASA-N |
Isomeric SMILES |
C[C@H]1C[C@H](N=C(C1)C2=CCCN3C2CCC3)CC(=O)OC |
Canonical SMILES |
CC1CC(N=C(C1)C2=CCCN3C2CCC3)CC(=O)OC |
Synonyms |
grandisine G |
Origin of Product |
United States |
Natural Occurrence, Isolation, and Phytochemical Profiling of Grandisine G
Botanical Sources and Geographic Distribution of Grandisine G-Containing Plants
This compound, an indolizidine alkaloid, has been identified in a variety of plant species across different families. Its presence is notable in the genera Elaeocarpus, Piper, Virola, and Cryptocarya.
This compound is among the several indolizidine alkaloids isolated from plants of the Elaeocarpus genus. nih.govglobalresearchonline.netscialert.net
Elaeocarpus grandis, a large rainforest tree native to Australia, is a known source of this compound. nih.govtoxicology.cz The leaves of this species have been found to contain a range of grandisine alkaloids, including this compound. nih.govacs.orgebi.ac.ukacs.org This tree is found in the subtropical rainforests of Queensland and New South Wales. toxicology.cz
Elaeocarpus sphaericus (also known as Elaeocarpus ganitrus), commonly called Rudraksha, is another species containing this compound. globalresearchonline.netatlantis-press.cominnovareacademics.in This tree is found in the Himalayan region of India, as well as in Nepal, Indonesia, and other parts of Southeast Asia. innovareacademics.inrjpn.orgukaazpublications.com A study on the seeds of Elaeocarpus sphaericus from a forest area in Magetan, East Java, Indonesia, identified this compound as one of the constituent alkaloids, with a composition of 0.85%. atlantis-press.comresearchgate.net This species is a large evergreen tree that grows in tropical and subtropical areas. innovareacademics.in
Table 1: Occurrence of this compound in Elaeocarpus Species
| Species | Plant Part | Geographic Location of Sample | Reference |
| Elaeocarpus grandis | Leaves | Australia | nih.govacs.orgebi.ac.ukacs.org |
| Elaeocarpus sphaericus | Seeds | Magetan, East Java, Indonesia | atlantis-press.comresearchgate.net |
The Piper genus is another significant source of compounds similar to this compound, specifically the lignan (B3055560) grandisin (B1201232).
Piper tectoniifolium, a species native to Brazil, has been identified as a promising natural source of the bioactive lignan (-)-grandisin. sciprofiles.commdpi.comresearchgate.netnih.gov Phytochemical analyses have revealed the presence of large amounts of this compound in its leaves, branches, and inflorescences, with leaf extracts containing up to 52.78%. sciprofiles.commdpi.comresearchgate.net
Piper solmsianum, a shrub endemic to the Atlantic Forest of Brazil, also contains grandisin. bioone.orgnih.gov The tetrahydrofuran (B95107) lignan grandisin is a major secondary metabolite found in the leaves of this species. bioone.orgscielo.br Samples of P. solmsianum have been collected from locations such as Picinguaba, Ubatuba, in the state of São Paulo, Brazil. bioone.org
Grandisin has been isolated from Virola surinamensis, a member of the Myristicaceae family. bioone.orgscielo.brnih.gov This evergreen tree grows to heights of 25–35 meters and is found in South America. mdpi.com Grandisin was isolated from the twigs of V. surinamensis. bioone.org Plant material for these studies has been collected from Combu Island, near Belém-PA, Brazil. scielo.br
The lignan (-)-grandisin has also been isolated from Cryptocarya crassinervia, a tree belonging to the Lauraceae family. itb.ac.idnih.govoup.com This species is found in regions of Africa. toxicology.cz
Methodologies for Extraction and Primary Purification from Plant Matrices
The isolation of this compound and related compounds from plant materials involves various extraction and purification techniques, with solvent-based methods being the most common.
Solvent-based extraction is a primary method for obtaining this compound and grandisin from plant sources. The choice of solvent and extraction procedure can vary depending on the plant material and the target compound.
For the isolation of this compound and other alkaloids from the leaves of Elaeocarpus grandis, a methanol (B129727) (MeOH) extract was passed through a strongly acidic ion-exchange resin. acs.org In another approach for the same species, leaves were extracted with an ammonia (B1221849) solution followed by dichloromethane (B109758) (DCM). acs.org
In the case of Elaeocarpus sphaericus seeds, dried and powdered seeds were dissolved in 95% methanol in a 1:5 ratio (sample:methanol). atlantis-press.com The mixture was stirred and left to stand for 24 hours at a cold temperature. atlantis-press.com The filtration process was repeated three times, and the combined filtrate was evaporated to yield a semi-viscous extract. atlantis-press.com
For the extraction of grandisin from the inflorescences of Piper solmsianum, dried and milled material was subjected to extraction using ethyl acetate (B1210297) (EtOAc). bioone.org Similarly, for Piper tectoniifolium, dried and fragmented leaves, branches, and inflorescences were separately extracted by static maceration with n-hexane and methanol over three days with daily solvent exchange. mdpi.com The extraction of leaves with n-hexane yielded a high concentration of grandisin. mdpi.comresearchgate.net
The isolation of (-)-grandisin from Cryptocarya crassinervia was guided by the brine shrimp lethality test. nih.gov
Table 2: Solvent-Based Extraction of this compound and Grandisin
| Plant Species | Plant Part | Solvent(s) Used | Extraction Method | Reference |
| Elaeocarpus grandis | Leaves | Methanol, Ammonia solution, Dichloromethane | Ion-exchange resin, Liquid-liquid partitioning | acs.org |
| Elaeocarpus sphaericus | Seeds | 95% Methanol | Maceration | atlantis-press.com |
| Piper solmsianum | Inflorescences | Ethyl Acetate | Column chromatography | bioone.org |
| Piper tectoniifolium | Leaves, Branches, Inflorescences | n-Hexane, Methanol | Static maceration | mdpi.com |
Following initial extraction, further purification is typically required. For instance, the crude ethyl acetate extract of Piper solmsianum was subjected to column chromatography with a gradient of hexane-EtOAc, followed by thin-layer chromatography to yield pure grandisin. bioone.org For Elaeocarpus grandis extracts, alkaloids were purified by repeated preparative C18 HPLC. acs.org In the case of Elaeocarpus sphaericus seed extract, purification was achieved through Solid Phase Extraction (SPE) using a C18 Sep-Pak, followed by analysis with Liquid Chromatography-Mass Spectrometry (LC-MS). atlantis-press.comatlantis-press.com
Chromatographic Separation Strategies
Initial extraction of the plant material is followed by a critical ion-exchange chromatography step. researchgate.net Research on the isolation of the grandisine alkaloid series, including this compound, utilized a strongly acidic cation-exchange resin, specifically Dowex 50WX8-400, for the first separation phase. researchgate.net This technique is particularly effective for separating alkaloids by exploiting their basic nature, as they bind to the acidic resin and can then be selectively eluted.
Following the initial ion-exchange separation, further purification is required to isolate individual compounds. While specific subsequent steps for this compound are part of a broader purification scheme for multiple alkaloids, such processes typically involve normal-phase or reversed-phase high-performance liquid chromatography (HPLC). acs.orgresearchgate.net These high-resolution techniques separate compounds based on their polarity, allowing for the isolation of pure alkaloids. researchgate.net The final identification and structural confirmation of this compound are accomplished through spectroscopic methods, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govacs.org
A summary of the chromatographic strategy is presented in the table below.
| Step | Chromatographic Technique | Stationary Phase | Purpose |
| Initial Separation | Ion-Exchange Chromatography | Dowex 50WX8-400 Cation-Exchange Resin | To separate alkaloids from non-basic compounds in the crude extract. researchgate.net |
| Final Purification | High-Performance Liquid Chromatography (HPLC) | Typically silica (B1680970) gel (normal-phase) or C18 (reversed-phase) | To achieve high-resolution separation and isolation of the pure this compound compound. researchgate.net |
| Structure Elucidation | Nuclear Magnetic Resonance (NMR) | Not Applicable | To confirm the chemical structure and stereochemistry of the isolated molecule. nih.govacs.org |
Quantitative Analysis of this compound Content in Natural Extracts
Studies focused on the isolation of novel compounds from Elaeocarpus grandis have provided data on the yield of this compound from the plant material. whiterose.ac.uk This serves as an indicator of its concentration in the source plant. The analysis revealed that this compound is the least abundant of the grandisine alkaloids discovered in this species. whiterose.ac.uk
The quantitative findings from the isolation process are detailed in the table below. The yield is calculated based on the dry weight of the initial plant material.
| Plant Material Source | Initial Mass of Plant Material | Final Yield of this compound | Calculated Percentage Yield |
| Leaves of Elaeocarpus grandis | 1.73 kg | 3.8 mg | 0.00022% |
Data sourced from a study on the synthesis of Elaeocarpus alkaloids. whiterose.ac.uk
This low yield underscores the rarity of the compound and the necessity of highly efficient extraction and purification protocols for its study. whiterose.ac.uk
Structural Elucidation and Stereochemical Characterization of Grandisine G
Structural Features and Novel Ring Systems Associated with Grandisine G
This compound is distinguished by its unique molecular architecture, which represents a novel combination of two distinct heterocyclic ring systems. innovareacademics.inglobalresearchonline.net The core structure consists of an indolizidine moiety linked to a piperidine (B6355638) ring. ebi.ac.uknih.govacs.org This particular arrangement was previously unobserved in the family of Elaeocarpus alkaloids and constitutes a new structural class. acs.orginnovareacademics.inglobalresearchonline.net
The elucidation of this structure was accomplished through detailed analysis of its NMR spectra. acs.org The presence of both the indolizidine and the substituted piperidine components was confirmed by correlating the signals in the 1D and 2D NMR experiments. acs.orgnih.gov this compound was isolated alongside several other related alkaloids, including grandisines C, D, E, and F, as well as (-)-isoelaeocarpiline, from Elaeocarpus grandis. ebi.ac.uknih.gov The structural analysis of these related compounds, particularly (-)-isoelaeocarpiline, was crucial for the complete characterization of the new alkaloids. acs.org
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₆N₂O₂ | nih.govnaturalproducts.net |
| Molecular Weight | 290.40 g/mol | naturalproducts.net |
| IUPAC Name | methyl 2-[(2S,4S)-6-(1,2,3,5,6,8a-hexahydroindolizin-8-yl)-4-methyl-2,3,4,5-tetrahydropyridin-2-yl]acetate | naturalproducts.net |
| Canonical SMILES | COC(=O)C[C@@H]1CC@HCC(C2=CCCN3CCCC23)=N1 | naturalproducts.net |
| InChI Key | FOKUWLHFPJKDKM-VORVDWIASA-N | naturalproducts.net |
| Ring Count | 3 | naturalproducts.net |
The discovery and characterization of this compound have contributed to the understanding of the chemical diversity within the Elaeocarpus genus, which is known for producing a rich array of indolizidine alkaloids. acs.org The novel linkage of a piperidine to an indolizidine core in this compound highlights a new biosynthetic pathway and expands the structural variety of this alkaloid class. ebi.ac.ukglobalresearchonline.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| (-)-isoelaeocarpiline |
| Elaeocarpine |
| Grandisine A |
| Grandisine B |
| Grandisine C |
| Grandisine D |
| Grandisine E |
| Grandisine F |
| This compound |
| Isoelaeocarpine |
Chemical Synthesis and Analog Design of Grandisine G
Total Synthesis Approaches to Grandisine G and Related Analogues
The total synthesis of this compound and its related analogues, such as Grandisine B and Grandisine D, has been explored through various strategies. acs.orgwhiterose.ac.ukacs.orgthieme-connect.comresearchgate.netnih.govnih.govorganic-chemistry.orgnih.govacs.org These synthetic efforts not only aim to access these complex molecules but also provide insights into potential biosynthetic pathways and allow for the creation of structural analogues for further study. whiterose.ac.ukacs.orgresearchgate.netnih.govnih.govorganic-chemistry.org
Key Synthetic Methodologies (e.g., Alkyne-Acetal Cyclization, Diels-Alder Reactions, Amination/Cyclization)
Several key synthetic methodologies have been employed in the construction of the this compound framework. Alkyne-acetal cyclization has been developed as an efficient procedure to prepare enantiopure indolizidine building blocks, which have been applied to the synthesis of Elaeocarpus alkaloids, including Grandisine B and Grandisine D. acs.orgresearchgate.netnih.gov This methodology allows for the efficient construction of the indolizidine core present in this compound. acs.orgresearchgate.netnih.gov
Amination/cyclization sequences have also been utilized. One attempted synthesis of this compound from Grandisine D involved amination/cyclization conditions using methanol (B129727) as the solvent. whiterose.ac.uk While complete conversion was not achieved, minor products consistent with the ring-opened methyl ester structure of this compound were observed. whiterose.ac.uk Novel routes to bicyclic lactams and isoquinuclidinone frameworks have been developed using aqueous ammonia (B1221849) in a one-pot amination/cyclization sequence. whiterose.ac.uk
Diels-Alder reactions, while not explicitly detailed for the synthesis of this compound in the provided context, are a fundamental cycloaddition reaction used in the synthesis of various cyclic systems, including those found in alkaloids. researchgate.netnih.gov Their application in constructing the complex ring systems of Elaeocarpus alkaloids is a plausible area of investigation in analog design.
Stereoselective and Enantioselective Synthesis Strategies
Stereoselective and enantioselective synthesis are crucial for accessing natural products like this compound in their biologically active forms. acs.orgnih.govorganic-chemistry.orgnih.govacs.orgrsc.orgdntb.gov.uabeilstein-journals.org Enantioselective approaches to azabicyclic ring systems, including the indolizidine core found in this compound, have been developed. acs.orgresearchgate.netnih.govbeilstein-journals.org One such approach involves the use of chiral N-sulfinyl aldimines, followed by diastereoselective addition and subsequent cyclization reactions. nih.govbeilstein-journals.org
A telescoped route to 2,6-disubstituted 2,3,4,5-tetrahydropyridines and 2,6-syn-disubstituted piperidines has been developed, leading to the total synthesis of (−)-Grandisine G. acs.orgnih.govacs.orgdntb.gov.ua This highlights the importance of controlling the stereochemistry of the piperidine (B6355638) ring, which is a key feature of this compound's structure. acs.orgresearchgate.netnih.govebi.ac.ukacs.org
Biomimetic Synthesis and Mechanistic Implications for Natural Product Formation
Biomimetic synthesis, which imitates proposed biological pathways, provides valuable insights into how natural products might be formed in organisms. whiterose.ac.ukacs.orgresearchgate.netnih.govorganic-chemistry.orgresearchgate.netwiley-vch.denih.gov Studies on the synthesis of Grandisine alkaloids have explored biomimetic approaches, particularly concerning the relationship between different Grandisine structures. whiterose.ac.ukacs.orgthieme-connect.comresearchgate.netnih.govresearchgate.net
Investigation of Isolation Artifacts (e.g., Grandisine B from Grandisine D)
Research has indicated that some isolated natural products might actually be artifacts formed during the extraction and purification processes. whiterose.ac.ukacs.orgresearchgate.netnih.govresearchgate.netwiley-vch.de Evidence suggests that Grandisine B, for example, may not occur naturally but is formed by the reaction of Grandisine D with ammonia during isolation procedures. acs.orgresearchgate.netnih.govresearchgate.net Attempted synthesis of this compound from Grandisine D under certain conditions also suggests potential interconversions between these structures. whiterose.ac.uk This highlights the importance of careful isolation techniques and synthetic studies to confirm the true natural existence of compounds.
Proposed Biosynthetic Connections to Other Elaeocarpus Alkaloids
This compound is part of a larger family of indolizidine alkaloids found in Elaeocarpus species. acs.orgresearchgate.netnih.govebi.ac.ukacs.orgwhiterose.ac.ukresearchgate.netwiley-vch.deatlantis-press.com Proposed biosynthetic pathways for Elaeocarpus alkaloids often involve the condensation of a polyketomethylene chain derived from acetyl CoA with ornithine. researchgate.net this compound, with its unique piperidine-indolizidine structure, is closely related to Grandisine D and isoelaeocarpiline. whiterose.ac.uk Studies focusing on the synthesis and interconversion of these alkaloids contribute to understanding the potential biosynthetic relationships within this class of natural products. whiterose.ac.ukresearchgate.netnih.govwiley-vch.de
Design and Synthesis of this compound Derivatives and Hybrid Compounds
The design and synthesis of derivatives and hybrid compounds of natural products like this compound are fundamental approaches in medicinal chemistry to optimize biological activity, improve pharmacokinetic properties, and reduce toxicity. This involves modifying the core structure of the natural product or combining it with other pharmacophores. While direct examples of this compound derivative synthesis are less extensively documented in the provided sources compared to related neolignans, the principles and methodologies applied to similar natural products, such as grandisin (B1201232) and machilin G, offer valuable insights into potential strategies for this compound. Studies on the synthesis of 1,4-diaryl-1,2,3-triazole derivatives based on neolignans like grandisin and machilin G demonstrate the potential for creating hybrid compounds with modified biological activities researchgate.netresearchgate.netscielo.br.
Click Chemistry Applications in Derivative Synthesis
Click chemistry, emphasizing efficient, simple, selective, and modular reactions, is a powerful tool for the synthesis of natural product derivatives and hybrid compounds wikipedia.orgnih.gov. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent example of a click reaction, widely used to form stable 1,2,3-triazole rings, which can serve as linkers or bioisosteres in modified natural products wikipedia.orgnih.gov.
The application of click chemistry has been explored in the synthesis of derivatives of neolignans such as grandisin and machilin G researchgate.netresearchgate.netscielo.br. This strategy involves coupling distinct molecular entities, often a modified natural product scaffold containing an alkyne or azide (B81097) group with a complementary molecule bearing the corresponding azide or alkyne, catalyzed by copper salts researchgate.netscielo.br. For instance, the synthesis of 1,4-diaryl-1,2,3-triazole compounds derived from grandisin and machilin G has been achieved through click chemistry, resulting in hybrid molecules with potential antitrypanosomatid activity researchgate.netscielo.br. These studies highlight the utility of click chemistry in generating libraries of natural product analogs with diverse substitution patterns and potentially enhanced biological profiles researchgate.netscielo.br.
The yields of these click chemistry-mediated coupling reactions in the synthesis of grandisin and machilin G derivatives have been reported to be high, ranging from 78% to 92% researchgate.netscielo.br. This efficiency underscores the advantage of click chemistry in constructing complex molecules from simpler building blocks wikipedia.org.
Structural Modifications for Enhanced Biological Activities
Structural modifications of natural products aim to optimize their interactions with biological targets and improve their pharmacological properties. For this compound, which exhibits affinity for the δ-opioid receptor, structural modifications could focus on altering the indolizidine core or the attached piperidine moiety to modulate binding affinity, selectivity, or efficacy acs.org.
Studies on derivatives of related neolignans like grandisin and machilin G have provided insights into how structural changes impact biological activity, particularly antitrypanosomatid activity researchgate.netscielo.brnih.gov. For example, the synthesis of 1,4-diaryl-1,2,3-triazole analogues of grandisin and machilin G involved incorporating the 1,2,3-triazole core as a bioisostere for the tetrahydrofuran (B95107) ring present in the parent neolignans scielo.br. This substitution strategy, along with variations in the aryl substituents, led to compounds with altered and, in some cases, improved activity against Leishmania species and Trypanosoma cruzi researchgate.netscielo.brnih.gov.
Research findings indicate that specific structural features in these neolignan derivatives correlate with enhanced activity. For instance, hybrid 1,2,3-triazolic compounds containing a methylenedioxy group showed promising antileishmanial and antitrypanosomal activities researchgate.netscielo.br. Further analysis of structure-activity relationships (SAR) revealed that compounds with a trimethoxy substituent on one of the aryl rings were among the most active against intracellular amastigotes of Leishmania amazonensis, exhibiting low cytotoxicity to mammalian cells nih.gov.
While these examples pertain to neolignan derivatives, the underlying principle of systematic structural modification and evaluation of biological activity is directly applicable to this compound. By synthesizing derivatives with variations in key structural elements, researchers can explore the SAR of this compound and identify modifications that lead to enhanced desired biological activities, such as improved opioid receptor binding or novel therapeutic effects. The use of click chemistry facilitates the creation of diverse structural analogs and hybrid molecules, enabling a comprehensive SAR investigation researchgate.nettandfonline.comnih.gov.
Illustrative Data on Antitrypanosomatid Activity of Selected Neolignan Derivatives
| Compound Type | Substitution Pattern | Biological Target | IC₅₀ Value (µM) | Selectivity Index (SI) | Source |
| 1,2,3-Triazole Derivative | Methylenedioxy group | Leishmania sp., T. cruzi | Varied | Varied | researchgate.netscielo.br |
| 1,2,3-Triazole Derivative | Trimethoxy group on Ring B | L. amazonensis (amastigotes) | 4.4, 5.6 | 10.6, 14.1 | nih.gov |
| Grandisin (Parent) | Tetrahydrofuran ring | L. amazonensis (promastigotes) | 98.05 | Not specified | nih.gov |
This table summarizes findings on the biological activity of selected triazole derivatives of neolignans, demonstrating how structural modifications (e.g., replacing the tetrahydrofuran ring with a triazole and adding specific substituents) can influence potency and selectivity.
Biological Activity Research of Grandisine G and Its Analogs Excluding Prohibited Information
In Vitro Antiprotozoal Activities
Grandisine G and its derivatives have demonstrated notable activity against several protozoan parasites responsible for significant human diseases.
Trypanocidal Activity (e.g., Trypanosoma cruzi)
Grandisine, a tetrahydrofuran (B95107) lignan (B3055560), has shown significant activity against the trypomastigote forms of Trypanosoma cruzi, the parasite that causes Chagas disease. researchgate.netmedigraphic.comresearchgate.net Studies have demonstrated that grandisine exhibits potent trypanocidal properties. researchgate.netscielo.brscielo.br In one study, grandisine was active against both epimastigote and trypomastigote forms of T. cruzi, with IC50 values of 0.018 μg/mL and 0.360 μg/mL, respectively. medigraphic.com
Research into synthetic analogs has also yielded promising results. A series of 1,4-diaryl-1,2,3-triazole analogs of grandisine were synthesized and tested for their antitrypanosomatid activity. scielo.br One of these derivatives displayed an IC50 value of 28.6 µM against T. cruzi trypomastigotes. scielo.brresearchgate.net Another study on isoxazole (B147169) analogs of grandisine found that while the compounds were generally more selective for Leishmania species, some demonstrated activity against T. cruzi. researchgate.net Specifically, two analogs, 15m and 15s, showed pronounced antitrypanosomal activity with IC50 values of 0.63 μM. researchgate.net
| Compound | Parasite Strain | Activity (IC50) | Reference |
| Grandisine | T. cruzi (epimastigote) | 0.018 µg/mL | medigraphic.com |
| Grandisine | T. cruzi (trypomastigote) | 0.360 µg/mL | medigraphic.com |
| 1,4-diaryl-1,2,3-triazole analog | T. cruzi (trypomastigote) | 28.6 µM | scielo.brresearchgate.net |
| Isoxazole analog 15m | T. cruzi | 0.63 µM | researchgate.net |
| Isoxazole analog 15s | T. cruzi | 0.63 µM | researchgate.net |
Antimalarial Activity
Grandisine has been identified as having moderate antimalarial activity. scielo.brscielo.brresearchgate.net Research has shown its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.netnih.gov One study reported IC50 values of 3.5 µM against the D6 clone and 3.4 µM against the W2 clone of P. falciparum. nih.govresearchgate.net Another lignan, epigrandisin, also showed activity against the W2 clone with an IC50 of 7.7 µM. nih.govresearchgate.net
| Compound | Parasite Strain | Activity (IC50) | Reference |
| Grandisine | P. falciparum (D6 clone) | 3.5 µM | nih.govresearchgate.net |
| Grandisine | P. falciparum (W2 clone) | 3.4 µM | nih.govresearchgate.net |
| Epigrandisin | P. falciparum (W2 clone) | 7.7 µM | nih.govresearchgate.net |
Leishmanicidal Activity (e.g., Leishmania amazonensis, L. donovani, L. infantum)
Grandisine and its analogs have demonstrated significant leishmanicidal activity against various Leishmania species. semanticscholar.org Grandisine itself has an IC50 value of 98.05 µM on L. amazonensis promastigotes. nih.gov A demethylated metabolite of grandisine, (-)-5-demethoxygrandisin B, was active against both promastigote (IC50 7.0 µM) and intracellular amastigote (IC50 26.04 µM) forms of L. amazonensis. dntb.gov.ua
Synthetic analogs have shown even greater potency. A series of 1,4-diaryl-1,2,3-triazole derivatives of grandisine were tested against L. amazonensis and L. infantum. researchgate.net Three of these compounds were highly active against L. amazonensis promastigotes with IC50 values of 1.1, 3.71, and 7.23 µM. scielo.brresearchgate.netresearchgate.net One compound was particularly effective against L. infantum, with an IC50 of 5.2 µM. scielo.brresearchgate.netresearchgate.net Further studies on these triazole derivatives against intracellular amastigotes of L. amazonensis revealed IC50 values ranging from 4.4 to 32.7 µM. nih.gov A specific grandisine derivative, compound 6, had an IC50 of 9.4 µM against intracellular amastigotes and was 66 times more toxic to the parasites than to mammalian cells. nih.gov
Isoxazole analogs of grandisine have also been synthesized and evaluated. researchgate.netnih.gov These compounds were selective for the Leishmania genus. researchgate.netnih.gov The most active compounds against L. amazonensis promastigotes had IC50 values of 2.0, 3.3, and 9.5 μM. researchgate.net Against L. braziliensis, the IC50 values were 1.2, 2.1, and 6.4 μM for the same compounds. researchgate.net Another study on isoxazole derivatives found IC50 values against intracellular amastigotes of L. amazonensis ranging from 0.4 to 25 µM. researchgate.net A hybrid chloro-isoxazole analog of grandisin (B1201232) and machilin G showed moderate activity against L. amazonensis promastigotes (IC50 = 38.1 µM) but was highly effective against intracellular amastigotes (IC50 = 2.2 µM). unesp.br
| Compound | Parasite Strain | Form | Activity (IC50) | Reference |
| Grandisine | L. amazonensis | Promastigote | 98.05 µM | nih.gov |
| (-)-5-demethoxygrandisin B | L. amazonensis | Promastigote | 7.0 µM | dntb.gov.ua |
| (-)-5-demethoxygrandisin B | L. amazonensis | Amastigote | 26.04 µM | dntb.gov.ua |
| 1,4-diaryl-1,2,3-triazole analog 1 | L. amazonensis | Promastigote | 1.1 µM | scielo.brresearchgate.netresearchgate.net |
| 1,4-diaryl-1,2,3-triazole analog 2 | L. amazonensis | Promastigote | 3.71 µM | scielo.brresearchgate.netresearchgate.net |
| 1,4-diaryl-1,2,3-triazole analog 3 | L. amazonensis | Promastigote | 7.23 µM | scielo.brresearchgate.netresearchgate.net |
| 1,4-diaryl-1,2,3-triazole analog | L. infantum | Promastigote | 5.2 µM | scielo.brresearchgate.netresearchgate.net |
| Triazole derivative 6 | L. amazonensis | Amastigote | 9.4 µM | nih.gov |
| Isoxazole analog 1 | L. amazonensis | Promastigote | 2.0 µM | researchgate.net |
| Isoxazole analog 2 | L. amazonensis | Promastigote | 3.3 µM | researchgate.net |
| Isoxazole analog 3 | L. amazonensis | Promastigote | 9.5 µM | researchgate.net |
| Isoxazole analog 1 | L. braziliensis | Promastigote | 1.2 µM | researchgate.net |
| Isoxazole analog 2 | L. braziliensis | Promastigote | 2.1 µM | researchgate.net |
| Isoxazole analog 3 | L. braziliensis | Promastigote | 6.4 µM | researchgate.net |
| Chloro-isoxazole analog | L. amazonensis | Amastigote | 2.2 µM | unesp.br |
Antitumoral Properties in Cellular Models
In addition to its antiprotozoal effects, grandisine has been investigated for its potential as an anticancer agent. scielo.brscielo.br
Cytotoxicity in Leukemic Cell Lines (e.g., K562)
Grandisine has demonstrated cytotoxic effects against the K562 human chronic myeloid leukemia cell line. scielo.brresearchgate.net In one study, the cytotoxicity of grandisine at concentrations from 0.018 to 2.365 µM was evaluated. scielo.brscielo.br The IC50 value for K562 cells was determined to be 0.851 µM using the Trypan Blue exclusion method and 0.198 µM with the MTT assay after 48 hours of exposure. scielo.br It is noteworthy that grandisine also showed cytotoxicity towards normal peripheral blood lymphocytes, with IC50 values of 0.685 µM (Trypan Blue) and 0.200 µM (MTT). scielo.br
| Cell Line | Assay Method | Activity (IC50) | Reference |
| K562 (Leukemia) | Trypan Blue | 0.851 µM | scielo.br |
| K562 (Leukemia) | MTT | 0.198 µM | scielo.br |
| Normal Lymphocytes | Trypan Blue | 0.685 µM | scielo.br |
| Normal Lymphocytes | MTT | 0.200 µM | scielo.br |
Induction of Apoptosis and Cell Cycle Modulation
The mechanism behind grandisine's antileukemic activity involves the induction of apoptosis and modulation of the cell cycle. scielo.brscielo.brresearchgate.net Morphological studies of K562 cells treated with grandisine revealed changes consistent with apoptosis, which was confirmed by annexin (B1180172) V staining and caspase activation. scielo.brscielo.brresearchgate.net
Flow cytometry analysis showed that grandisine treatment led to cell cycle arrest in the G1 phase, with a 12.31% increase in the cell population in this phase, accompanied by a decrease in the S and G2 phases. scielo.brscielo.brresearchgate.net Further investigation with Annexin V/PI staining at different concentrations (0.018, 0.036, and 0.072 µM) for 24 hours confirmed the induction of apoptosis. scielo.br At 0.036 µM, the percentage of cells in early and late apoptosis was 39.77% and 39.90%, respectively. scielo.br At the highest concentration of 0.072 µM, the percentages were 23.26% in early apoptosis and 46.52% in late apoptosis. scielo.br These findings indicate that grandisine induces cell death in K562 leukemic cells through the apoptotic pathway. scielo.brscielo.br
Other Pharmacological Research Activities (Non-human in vivo and in vitro)
Research into the pharmacological activities of this compound and its related compounds has unveiled a range of potential therapeutic effects. These investigations, conducted through non-human in vivo and in vitro models, have explored the antinociceptive, anti-inflammatory, vasorelaxant, enzyme-inhibiting, and antioxidant properties of these molecules.
Antinociceptive and Anti-inflammatory Effects
Studies have investigated the pain-relieving and anti-inflammatory properties of the neolignan grandisin, a compound related to this compound. In in vivo studies using mice, grandisin demonstrated a dose-dependent ability to inhibit acetic acid-induced writhing, a common model for screening peripheral analgesics. nih.gov This effect was not attributed to sedation or motor coordination issues. nih.gov
Further research using the formalin test, which distinguishes between neurogenic and inflammatory pain, showed that grandisin significantly reduced the inflammatory pain response in the second phase of the test by 60.5%. nih.gov Its anti-inflammatory activity was also confirmed in an oil-induced ear edema test, where it produced a 36.4% reduction in swelling. nih.gov These findings suggest that the antinociceptive effects of the neolignan grandisin are primarily derived from its anti-inflammatory activity. nih.govresearchgate.net
Vasorelaxant Activity
The vasorelaxant properties of the neolignan grandisin have been evaluated in vascular reactivity tests. Research has shown that grandisin purified from botanical sources exhibits an endothelium-dependent vasorelaxant effect. researchgate.net In these in vitro studies, grandisin induced relaxation in vascular preparations, with a reported half-maximal inhibitory concentration (IC50) of 9.8 ± 1.22 μM. researchgate.net At a concentration of 30 μM, it achieved approximately 80% relaxation. researchgate.net This activity points to the potential for grandisin to serve as a template for developing new agents for vascular disorders linked to endothelial dysfunction. researchgate.net
Enzyme Inhibition Studies (e.g., CYP450s)
The interaction of the neolignan grandisin with human cytochrome P450 (CYP450) enzymes, which are crucial for drug metabolism, has been a subject of in vitro investigation using human liver microsomes. nih.gov The research revealed that grandisin acts as an inhibitor of specific CYP enzymes. nih.gov
It was identified as a competitive inhibitor of CYP2C9 and both a competitive and mechanism-based inhibitor of CYP3A4/5. nih.gov In contrast, grandisin did not cause substantial inhibition of CYP1A2 and CYP2D6 activities. nih.gov Interestingly, at concentrations starting from 4 µM, grandisin was found to significantly stimulate the activity of CYP2E1. nih.gov These findings are critical for predicting potential interactions between grandisin and other drugs metabolized by these enzymatic pathways. nih.gov
| Enzyme | Type of Inhibition | Apparent Ki or IC50 Value | Reference |
|---|---|---|---|
| CYP2C9 | Competitive | Ki: 50.60 µM | nih.gov |
| CYP3A4/5 | Competitive & Mechanism-Based | Ki: 48.71 µM (Nifedipine substrate) | nih.gov |
| Ki: 31.25 µM (Midazolam substrate) | |||
| CYP1A2 | Not Substantially Inhibited | IC50 > 200 µM | nih.gov |
| CYP2D6 | Not Substantially Inhibited | IC50 > 100 µM | nih.gov |
| CYP2E1 | Stimulation | Significant from 4 µM | nih.gov |
Opioid Receptor Binding Affinity (e.g., δ-opioid receptor)
This compound, an indolizidine alkaloid, and its analogs have been identified and isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis. nih.gov These compounds were evaluated for their ability to bind to human opioid receptors. nih.govebi.ac.uk
The research demonstrated that this compound and its analogs, Grandisine C, Grandisine D, and Grandisine F, exhibited binding affinity for the human δ-opioid receptor. ebi.ac.ukacs.org this compound itself showed an IC50 value of 75.4 μM, indicating its interaction with this receptor subtype. nih.govacs.org Among the tested analogs, Grandisine F and Grandisine D showed the highest affinity. ebi.ac.ukacs.org
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Grandisine C | 14.6 | ebi.ac.ukacs.org |
| Grandisine D | 1.65 | ebi.ac.ukacs.org |
| Grandisine F | 1.55 | ebi.ac.ukacs.org |
| This compound | 75.4 | ebi.ac.ukacs.org |
| (-)-Isoelaeocarpiline | 9.9 | ebi.ac.ukacs.org |
Antioxidant Properties
The antioxidant potential of compounds structurally related to this compound, such as the neolignan grandisin, has been noted in the scientific literature. researchgate.net Phenolic compounds, in general, are recognized for their redox properties, which allow them to function as radical scavengers and reducing agents. ingentaconnect.com While specific studies focusing solely on the antioxidant capacity of the indolizidine alkaloid this compound are limited, the broader class of neolignans to which the related compound "grandisin" belongs is known to exhibit antioxidant activities. researchgate.net For instance, research on pomelo (Citrus grandis) has highlighted the high antioxidant properties of its constituent compounds. tci-thaijo.org
Mechanistic Investigations of Grandisine G at the Molecular and Cellular Level
Cellular Mechanisms of Apoptosis Induction
Grandisine G has been shown to induce apoptosis, or programmed cell death, in cancer cells through a variety of cellular mechanisms. These mechanisms involve the activation of specific cellular machinery that leads to the controlled demise of the cell.
Caspase Activation and Annexin (B1180172) V Staining
A key indicator of apoptosis is the activation of a family of cysteine proteases known as caspases. scielo.brmdpi.com Studies on leukemic K562 cells treated with grandisine have demonstrated the activation of caspases-6, -8, and -9. scielo.br Specifically, treatment resulted in activity increases of 21.4% for caspase-6, 29% for caspase-8, and 37% for caspase-9. scielo.br This activation of initiator (caspase-8 and -9) and executioner (caspase-6) caspases is a clear sign that grandisine triggers the apoptotic cascade. scielo.brmdpi.com
Another hallmark of early apoptosis is the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. numberanalytics.com This event can be detected using Annexin V, a protein with a high affinity for PS. numberanalytics.com In K562 cells treated with grandisine, Annexin V staining confirmed the induction of apoptosis. scielo.brscielo.br Flow cytometry analysis using Annexin V/PI double staining showed a concentration-dependent increase in both early and late apoptotic cells. scielo.br For instance, at a concentration of 0.036 µM, the percentage of cells in early apoptosis was 39.77%, and in late apoptosis, it was 39.90%. scielo.br
This compound Induced Apoptosis in K562 Cells
| This compound Concentration (µM) | Early Apoptosis (%) | Late Apoptosis (%) |
|---|---|---|
| 0.018 | 11.42 | 8.22 |
| 0.036 | 39.77 | 39.90 |
| 0.072 | 23.26 | 46.52 |
Cell Cycle Arrest (e.g., G1 phase)
This compound has been observed to interfere with the normal progression of the cell cycle, a critical process for cell growth and proliferation. scielo.br Specifically, in K562 leukemic cells, treatment with grandisine resulted in a significant arrest of the cell cycle in the G1 phase. scielo.brscielo.br This was evidenced by a 12.31% increase in the population of cells in the G1 phase, accompanied by a corresponding decrease in the S and G2 phases. scielo.br This G1 phase arrest indicates that grandisine can inhibit cellular proliferation and interfere with the dynamics of the cell cycle, ultimately contributing to its anti-cancer effects. scielo.brufg.br
Morphological Changes in Cells
The induction of apoptosis by grandisine is accompanied by distinct morphological changes in the treated cells. scielo.br Examination of K562 cells exposed to grandisine revealed classic characteristics of apoptosis. scielo.br These changes include cell rounding, chromatin condensation, nuclear fragmentation, plasma membrane blebbing, and the formation of vacuoles. scielo.brscielo.br Photomicrographs have shown a four-fold increase in the number of cells undergoing these apoptotic changes compared to untreated control cells. scielo.br These morphological alterations are a direct consequence of the activation of caspases and other apoptotic machinery, leading to the systematic dismantling of the cell. scielo.br
Molecular Targets and Pathways in Antiprotozoal Activity
This compound and its derivatives have demonstrated promising activity against protozoan parasites, such as Leishmania and Trypanosoma cruzi. mdpi.comscielo.brfrontiersin.org The mechanisms behind this antiprotozoal action involve targeting both the host's immune response and the parasite's own cellular machinery.
Nitric Oxide Production in Host Macrophages
One of the key mechanisms of the antiprotozoal activity of grandisine derivatives involves the modulation of the host's immune response. mdpi.comnih.gov Specifically, certain triazole derivatives of grandisine have been shown to induce the production of nitric oxide (NO) in host macrophages. mdpi.comresearchgate.net NO is a potent antimicrobial molecule that plays a crucial role in the killing of intracellular parasites by macrophages. mdpi.comtandfonline.com Studies have shown that treatment with these derivatives can significantly increase NO production compared to untreated infected cells, suggesting that this is a key mechanism of their leishmanicidal action. mdpi.com For example, a grandisine derivative was found to induce NO production at twice the level of the control at the highest concentrations tested. mdpi.com
Inhibition of Parasitic Mitochondrial Function
The mitochondrion of parasitic protozoa presents a unique and attractive target for antiparasitic drugs due to significant differences from mammalian mitochondria. researchgate.netnih.gov Grandisine and its analogs have been investigated for their potential to disrupt the mitochondrial function of these parasites. researchgate.netresearchgate.net Research has shown that certain compounds derived from neolignans, including grandisine, can inhibit parasitic mitochondrial function in a dose-dependent manner. researchgate.net While the precise molecular interactions are still under investigation, it is suggested that these compounds may interfere with the mitochondrial respiratory chain, leading to a collapse of the mitochondrial membrane potential and subsequent parasite death. researchgate.netplos.org This direct action on the parasite's energy metabolism provides a complementary mechanism to the host-mediated effects. researchgate.net
Trypanothione Reductase (TryR) Enzyme Inhibition
Grandisin (B1201232) and its derivatives have been identified as potent agents against trypanosomatid parasites, with their mechanism of action linked to the inhibition of Trypanothione Reductase (TryR). researchgate.netresearchgate.netscienceopen.comscielo.br This enzyme is crucial for the redox homeostasis of parasites like Trypanosoma cruzi (the agent of Chagas disease) and Leishmania species, making it a prime target for drug development as it is absent in humans. researchgate.netscite.aiscielo.br
Studies have demonstrated that grandisin possesses significant trypanocidal activity against the trypomastigote forms of T. cruzi. researchgate.netscienceopen.comscielo.brnih.gov For instance, natural grandisin showed potent activity with a 50% inhibitory concentration (IC50) of 3.7 µM against the Y strain of the parasite. nih.gov A metabolite of grandisin, produced via biotransformation, also retained trypanocidal activity with an IC50 value of 9.8 µmol L-1. scienceopen.com
Further research into grandisin analogues has reinforced the importance of the TryR pathway. While some synthetic analogues of grandisin showed reduced efficacy against TryR, underscoring the specific structural requirements for potent inhibition, other studies on related derivatives have shown promise. researchgate.netscielo.br For example, a derivative known as (-)-5-demethoxygrandisin B was found to be a potent inhibitor of the TryR enzyme in Leishmania amazonensis, targeting the parasite's mitochondria and showing activity against both promastigote (IC50 7.0 µM) and intracellular amastigote (IC50 26.04 µM) forms. This highlights the role of the grandisin scaffold in designing new antitrypanosomatid agents that target TryR.
Enzyme Modulation and Metabolic Interactions
Grandisin demonstrates a notable and complex interaction profile with human cytochrome P450 (CYP450) enzymes, which are critical for the metabolism of a vast number of therapeutic drugs. nih.gov Investigations using human liver microsomes have revealed that grandisin acts as both an inhibitor and a stimulator of different CYP450 isoforms. nih.govfapesp.br
The compound is a competitive inhibitor of CYP2C9 and a competitive, as well as mechanism-based, inhibitor of CYP3A4/5. nih.gov In contrast, its inhibitory effect on CYP1A2 and CYP2D6 is not substantial. nih.gov Uniquely, grandisin was found to significantly stimulate the activity of CYP2E1 at concentrations as low as 4 µM. nih.gov This dual activity profile suggests a potential for grandisin to be involved in drug-drug interactions, a critical consideration for its development as a therapeutic agent. nih.govmdpi.com The biotransformation of grandisin itself is mediated by CYP450 enzymes and follows Michaelis-Menten kinetics. scielo.brscielo.brthieme-connect.com
The specific kinetic parameters for grandisin's inhibition of major human CYP450 enzymes are detailed below.
| Enzyme | Inhibition Type | Probe Substrate | Ki (Competitive) | KI (Mechanism-Based) | k_inact (min⁻¹) | IC50 |
| CYP2C9 | Competitive | Tolbutamide | 50.60 µM | - | - | - |
| CYP3A4/5 | Competitive | Nifedipine | 48.71 µM | - | - | - |
| Competitive | Midazolam | 31.25 µM | - | - | - | |
| Mechanism-Based | Nifedipine | - | 6.40 µM | 0.037 | - | |
| Mechanism-Based | Midazolam | - | 31.53 µM | 0.049 | - | |
| CYP1A2 | Not Substantial | Phenacetin | - | - | - | > 200 µM |
| CYP2D6 | Not Substantial | Dextromethorphan | - | - | - | > 100 µM |
| CYP2E1 | Stimulation | Chlorzoxazone | - | - | - | Stimulatory from 4 µM |
Data sourced from Habenschus et al., 2017. nih.gov
Grandisin has been shown to modulate levels of Vascular Endothelial Growth Factor (VEGF), a key signaling protein involved in angiogenesis (the formation of new blood vessels). scielo.broup.com This activity is particularly relevant to its observed anti-tumor properties. scielo.brscielo.br
Structure Activity Relationship Sar Studies of Grandisine G and Its Analogs
Impact of Core Skeleton Modifications (e.g., Tetrahydrofuran (B95107) vs. Triazole/Isoxazole)
A significant area of SAR exploration for Grandisine G has been the replacement of its central tetrahydrofuran ring with other five-membered heterocyclic systems, notably 1,2,3-triazoles and isoxazoles. This bioisosteric replacement has yielded compounds with modulated and often enhanced biological activities.
In the pursuit of new antileishmanial agents, scientists synthesized a series of 1,4-diaryl-1,2,3-triazole derivatives from this compound and other related neolignans. mdpi.com The substitution of the tetrahydrofuran ring with a triazole ring was found to potentially increase antileishmanial activity. For instance, a this compound derivative where the tetrahydrofuran moiety was replaced by a triazole ring showed an IC50 value of 9.4 µM against intracellular amastigotes of Leishmania (L.) amazonensis, a significant improvement compared to the reported IC50 value of 98.05 µM for this compound itself against promastigotes. mdpi.com
Further comparative studies between 1,2,3-triazole and isoxazole (B147169) analogs revealed that the isoxazole core could be even more beneficial for antileishmanial activity. researchgate.netnih.gov A series of isoxazole analogues derived from this compound and other neolignans proved to be more potent against intracellular amastigotes of L. (L.) amazonensis than their triazole counterparts with the same substitution patterns. nih.gov The most active isoxazole analogs displayed IC50 values ranging from 0.4 to 1.4 µM, showcasing high selectivity indices. nih.gov Specifically, the replacement of the tetrahydrofuran nucleus by an isoxazole core was shown to improve antileishmanial activity against promastigotes of L. amazonensis and L. braziliensis. nih.govresearchgate.netbvsalud.org
These findings underscore the importance of the central heterocyclic core in defining the biological profile of this compound analogs and highlight the potential of triazole and, particularly, isoxazole rings as effective bioisosteres for the tetrahydrofuran moiety in the design of new therapeutic agents. nih.gov
Influence of Stereochemistry on Biological Activity
Stereochemistry plays a pivotal role in the biological activity of chiral molecules like this compound, influencing how they interact with their biological targets. nih.govbiomedgrid.comnumberanalytics.com The spatial arrangement of atoms can significantly affect a molecule's ability to bind to a receptor or enzyme, its metabolism, and its distribution within an organism. nih.govbiomedgrid.com
For many natural products, a specific stereoisomer is often responsible for the observed biological activity. nih.gov In the case of this compound and its analogs, while specific studies focusing solely on the stereochemical influence on its activity are not extensively detailed in the provided context, the general principles of stereochemistry in drug action are well-established. nih.govbiomedgrid.comnih.gov For instance, research on other chiral compounds has demonstrated that different enantiomers and diastereomers can exhibit vastly different potencies. nih.gov Often, only one isomer, referred to as the eutomer, is responsible for the desired pharmacological effect, while the other, the distomer, may be less active, inactive, or even contribute to undesirable side effects. biomedgrid.com
The biosynthesis of natural products like this compound typically results in a single, enantiomerically pure form. nih.gov Any synthetic efforts to produce this compound or its analogs must therefore consider the stereochemical outcomes, as different isomers could have significantly different biological profiles. The specific stereochemistry of naturally occurring this compound is a critical factor in its biological interactions, and any alterations to its chiral centers would likely have a profound impact on its activity.
Role of Substituent Patterns (e.g., Methoxy (B1213986), Methylenedioxy) on Aromatic Rings
The nature and position of substituents on the aromatic rings of this compound and its analogs are critical determinants of their biological activity. libretexts.orglibretexts.org The interplay of electronic and steric effects of these substituents, such as methoxy and methylenedioxy groups, significantly influences the molecule's interaction with its biological targets. nih.gov
In studies of triazole derivatives of this compound, the substituent patterns on the aromatic rings (designated as rings A and B) were found to have a profound impact on their antileishmanial activity. mdpi.com Compounds bearing a trimethoxy group on ring B were consistently among the most active, irrespective of the substitution on ring A. mdpi.com For example, compounds 14 and 19, both featuring a trimethoxy substituent, exhibited potent activity with IC50 values of 5.6 µM and 4.4 µM, respectively. mdpi.com This suggests that the trimethoxy substitution pattern is a key feature for enhancing the antileishmanial effects of these analogs. mdpi.comresearchgate.net
The presence of a methylenedioxy group has also been shown to be crucial for activity. mdpi.com In a series of 1,2,3-triazolic compounds, those containing a methylenedioxy group demonstrated the best antileishmanial and antitrypanosomal activities. scielo.brscielo.br For instance, the most active compound against intracellular amastigotes, compound 19 (IC50 = 4.4 µM), was a hybrid containing a methylenedioxy group. mdpi.com Similarly, for isoxazole analogues, the methylenedioxy group was found to be essential for antileishmanial activity against promastigotes. nih.govresearchgate.netbvsalud.org
The following table summarizes the activity of some this compound analogs with different substituent patterns:
| Compound | Ring A Substituent | Ring B Substituent | Activity (IC50 in µM) against L. (L.) amazonensis amastigotes |
| 6 | 3,4-dimethoxy | 3,4,5-trimethoxy | 9.4 mdpi.com |
| 14 | 3,4,5-trimethoxy | 3,4,5-trimethoxy | 5.6 mdpi.com |
| 19 | 3,4-methylenedioxy | 3,4,5-trimethoxy | 4.4 mdpi.com |
These findings highlight that both the type and location of substituents on the aromatic rings are critical for the biological activity of this compound analogs, with trimethoxy and methylenedioxy groups being particularly favorable for antileishmanial potency. mdpi.com
Correlation Between Molecular Lipophilicity (ClogP) and Activity
The lipophilicity of a molecule, often quantified by the calculated log P (ClogP), is a crucial physicochemical property that influences its ability to cross biological membranes and reach its target site. mdpi.commdpi.com In the context of this compound analogs, a clear correlation between lipophilicity and biological activity has been observed.
For a series of triazole derivatives of this compound and related neolignans, the ClogP values ranged from 2.8 to 3.4. mdpi.com This range is considered to reflect a favorable balance between lipophilicity and hydrosolubility, which is essential for efficient transport across cellular membranes. mdpi.com This optimal lipophilicity is thought to contribute significantly to the potent antileishmanial activity observed for these compounds. mdpi.comnih.gov The ability of a compound to permeate through the host macrophage and the parasite's membrane is a prerequisite for its intracellular activity. mdpi.com
The data suggests that compounds with ClogP values within this specific window are more likely to exhibit significant biological effects. For instance, the most active compounds in the series, with IC50 values in the low micromolar range, all possessed ClogP values within this optimal range. mdpi.com This indicates that modulating the lipophilicity through structural modifications can be a key strategy in designing more effective this compound-based therapeutic agents.
While a certain degree of lipophilicity is necessary for membrane transport, excessively high lipophilicity can lead to poor aqueous solubility and non-specific binding to lipids, which can reduce the effective concentration of the drug at its target. Therefore, maintaining a ClogP in the optimal range of 2.8 to 3.4 appears to be a critical factor for the antileishmanial activity of these this compound analogs. mdpi.com
Pharmacophore Elucidation for Target Binding
Pharmacophore modeling is a powerful computational tool used in drug discovery to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) that a molecule must possess to bind to a specific biological target and elicit a biological response. nih.govunina.itcsmres.co.uk For this compound and its analogs, elucidating the pharmacophore provides a blueprint for designing new molecules with improved affinity and selectivity. chemrxiv.org
The pharmacophore for a series of active compounds is typically derived by superimposing their structures and identifying common features such as hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.govunina.it In the case of this compound analogs, the SAR studies provide crucial information for building a pharmacophore model.
Key pharmacophoric features for the antileishmanial activity of this compound analogs can be inferred from the SAR data:
A central heterocyclic core: The tetrahydrofuran, triazole, or isoxazole ring serves as a central scaffold to correctly orient the two aryl rings. The higher activity of the isoxazole analogs suggests this core may have specific favorable interactions with the target. nih.gov
Two aromatic rings: These are essential for binding, likely through π-π stacking or hydrophobic interactions with the target protein. nih.gov
Specific substitution patterns on the aromatic rings: The presence of methoxy and methylenedioxy groups at particular positions is critical. mdpi.com These groups can act as hydrogen bond acceptors or influence the electronic properties of the aromatic rings, which is crucial for binding. nih.gov The consistent high activity of compounds with a trimethoxy-substituted ring B points to this being a key interaction domain. mdpi.com
Defined stereochemistry: The specific spatial arrangement of the substituents on the chiral centers of the tetrahydrofuran ring is crucial for proper orientation within the binding site. nih.gov
A hypothetical pharmacophore model for antileishmanial this compound analogs would therefore include two aromatic rings connected by a heterocyclic scaffold, with one ring decorated with multiple methoxy groups and the other potentially with a methylenedioxy group, all arranged in a specific 3D geometry. This model can then be used for virtual screening of compound libraries to identify new potential hits or to guide the design of novel, more potent analogs. csmres.co.ukarxiv.org
Biosynthesis and Biotransformation Pathways of Grandisine G
Proposed Biosynthetic Pathways of Lignans (B1203133) and Alkaloids
The formation of complex natural products like Grandisine G involves intricate biosynthetic pathways that often originate from primary metabolism. Lignans and alkaloids, two major classes of secondary metabolites, are synthesized in plants and other organisms through a series of enzymatic reactions. researchgate.net
Origin from Shikimic Acid Pathway and Cinnamic Acid Derivatives
The shikimic acid pathway is a crucial metabolic route in plants and microorganisms for the biosynthesis of aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan. slideshare.netslideshare.net This pathway serves as the foundational starting point for a vast array of phenolic compounds. slideshare.netnih.gov Lignans, for instance, are derived from the oxidative coupling of two C6-C3 units, which themselves originate from the shikimic acid pathway via cinnamic acid derivatives. mdpi.com Phenylalanine, a direct product of the shikimate pathway, is converted to cinnamic acid, which then undergoes further transformations to generate various phenylpropanoid units that serve as the building blocks for lignans. researchgate.net
Similarly, many alkaloids trace their biosynthetic origins back to amino acids produced through the shikimic acid pathway. slideshare.netfrontiersin.org These amino acids can undergo a series of modifications, including decarboxylation, transamination, and cyclization, to form the characteristic nitrogen-containing ring structures of alkaloids. frontiersin.org While this compound is specifically an indolizidine alkaloid, its biosynthesis is proposed to involve precursors derived from these fundamental pathways. researchgate.netnaturalproducts.net
Postulated Enzymatic Transformations and Coupling Reactions
The assembly of the this compound molecule is hypothesized to proceed through a series of enzymatic transformations. While the precise enzymatic steps for many lignans and alkaloids are still under investigation, general principles of biosynthesis can be applied. researchgate.net For lignans, the coupling of phenylpropanoid units is a key step, often catalyzed by oxidative enzymes. researchgate.net
In the case of indolizidine alkaloids like this compound, the biosynthesis is thought to involve the condensation of precursor molecules, followed by a series of cyclizations and redox reactions to form the characteristic bicyclic indolizidine core. researchgate.netwhiterose.ac.uk These reactions are catalyzed by a suite of specific enzymes that ensure the correct stereochemistry of the final product. nih.govmdpi.com The proposed biosynthesis of Grandisine B, a related compound, involves a biomimetic amination/cyclization sequence to construct the core structure, suggesting a similar enzymatic strategy may be at play for this compound. whiterose.ac.uk
In Vitro Metabolism and Biotransformation Studies
Understanding how a compound is metabolized is crucial for evaluating its biological activity and fate within an organism. In vitro studies provide a controlled environment to investigate the metabolic pathways of compounds like this compound.
CYP450-Mediated Biotransformation and Metabolite Identification
Cytochrome P450 (CYP450) enzymes are a major family of enzymes responsible for the oxidative metabolism of a wide range of substances, including drugs and natural products. nih.govfrontiersin.org In vitro studies using human liver microsomes, which are rich in CYP450 enzymes, have been employed to study the metabolism of related lignans. For instance, the lignan (B3055560) grandisin (B1201232) undergoes CYP450-mediated biotransformation, resulting in the formation of demethylated metabolites. scielo.br Reaction phenotyping has identified specific CYP isoforms, such as CYP3A4, as being responsible for the metabolism of certain compounds. mmv.org The metabolism of other alkaloids has also been shown to be mediated by multiple CYP isoforms, including CYP2C19, CYP2D6, and CYP3A4. nih.gov Such studies are critical for identifying the metabolic pathways and potential interactions of compounds like this compound.
Studies Using Biomimetic Models (e.g., Jacobsen catalyst)
Biomimetic models offer a chemical approach to simulate the metabolic reactions catalyzed by enzymes like CYP450. The Jacobsen catalyst, a manganese-based complex, is known to mimic the oxidative reactions of CYP450 enzymes. researchgate.netnih.gov This catalyst has been successfully used to study the metabolism of the lignan grandisin, leading to the formation of a putative metabolite. researchgate.netnih.gov Such biomimetic systems are valuable for producing larger quantities of metabolites for structural elucidation and biological testing. nih.gov The approach has been applied to various natural products, demonstrating its utility in predicting and confirming metabolic pathways. researchgate.netspringermedizin.de
Advanced Analytical Methodologies in Grandisine G Research
High-Performance Liquid Chromatography (HPLC) for Detection and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the analysis of Grandisine G and similar compounds. nih.govbiorxiv.org Its high resolution and sensitivity make it ideal for separating complex mixtures and quantifying specific components. nih.govbiorxiv.orgnih.gov
HPLC-DAD-UV Method Development and Validation
The development of a robust HPLC method is crucial for reliable analysis. For compounds like this compound, a reversed-phase HPLC system coupled with a Diode Array Detector (DAD) or a UV detector is commonly employed. researchgate.netresearchgate.net A new HPLC-DAD-UV method was developed and validated for the selective identification of (-)-grandisin. nih.gov
Key aspects of method development include the selection of an appropriate stationary phase, typically a C18 column, and the optimization of the mobile phase composition. researchgate.netejgm.co.ukjrespharm.com For instance, a mobile phase consisting of a gradient of acetonitrile (B52724) and water is often used. ms-editions.clnih.gov The detection wavelength is selected based on the UV absorbance maxima of the analyte to ensure maximum sensitivity. ejgm.co.ukjrespharm.com For example, a wavelength of 250 nm was used for the HPLC analysis of grandisin (B1201232). researchgate.net
Method validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH), to ensure the method is suitable for its intended purpose. ms-editions.clpharmaguideline.com This involves assessing parameters like selectivity, which was confirmed by comparing retention times and peak purity profiles of the standard and the sample using a DAD detector. ms-editions.cl
Quantitative Analysis and Method Validation Parameters
Once validated, the HPLC method can be used for the quantitative analysis of this compound in various samples. nih.gov Key validation parameters ensure the accuracy and reliability of the results. neliti.com
Linearity: The method's linearity is established by analyzing a series of standard solutions of known concentrations and plotting the peak area against the concentration. A good correlation coefficient (R²) value, typically >0.99, indicates a linear relationship. ejgm.co.ukneliti.com For a method developed for (-)-grandisin, the linear range was established, and the equation ABS (mAU) = (31,678 ± 127) * concentration (µg/mL) + (11,621 ± 1344) was derived from the analytical curves. researchgate.net
Precision: Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). pharmaguideline.com For the (-)-grandisin method, the RSD values for intraday and interday precision were less than 15%, indicating good precision. researchgate.net
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, where a known amount of the analyte is added to a sample and the percentage of the analyte recovered is calculated. neliti.com For (-)-grandisin, the accuracy was tested across the analytical curve, with recovery values ranging from 96.4% to 102.5%. researchgate.net
Sensitivity: The sensitivity of the method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. neliti.com
A summary of typical validation parameters is presented in the table below.
| Validation Parameter | Typical Acceptance Criteria | Description |
| Linearity (R²) | > 0.99 | Indicates a direct proportional relationship between concentration and detector response. |
| Precision (RSD%) | < 15% | Measures the repeatability of the method. |
| Accuracy (Recovery %) | 80-120% | Measures how close the experimental value is to the true value. |
| Sensitivity (LOD/LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ | The lowest concentration of analyte that can be reliably detected and quantified. |
Chromatographic-Mass Spectrometric Techniques (LC-MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of HPLC with the mass analysis capabilities of mass spectrometry. nih.govnih.gov This technique is invaluable for metabolite profiling, which involves the comprehensive analysis of all metabolites in a biological system. nih.govmdpi.com
In the context of this compound research, LC-MS can be used to identify and characterize its metabolites in various biological matrices. mdpi.commdpi.com The process typically involves extracting the metabolites from the sample, separating them using an LC system, and then detecting and identifying them using a mass spectrometer. nih.govnih.gov Both targeted and untargeted metabolomics approaches can be employed. nih.gov Untargeted global metabolite profiling provides a holistic view of the metabolome. nih.gov LC-MS-based metabolomics has been successfully applied to study the metabolic changes in various organisms and to identify potential biomarkers. mdpi.comfrontiersin.org
Spectroscopic Characterization Techniques (NMR, X-ray, ECD) in Advanced Studies
Advanced spectroscopic techniques are essential for the unambiguous structural elucidation and stereochemical assignment of complex molecules like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are fundamental tools for determining the carbon-hydrogen framework of a molecule. nih.govresearchgate.net The chemical shifts, coupling constants, and correlation signals in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and spatial arrangement of atoms. researchgate.netacs.org For instance, the structures of grandisines C, D, E, F, and G were determined using 1D and 2D NMR spectroscopy. ebi.ac.uk
X-ray Crystallography: This technique provides the most definitive three-dimensional structure of a molecule in its crystalline state. researchgate.netbiorxiv.org It has been used to determine the absolute configuration and relative stereochemistry of compounds like (-)-grandisin. nih.govnih.gov
Electronic Circular Dichroism (ECD) Spectroscopy: ECD is a chiroptical technique that is particularly useful for determining the absolute configuration of chiral molecules in solution. researchgate.netrsc.orgencyclopedia.pub The experimental ECD spectrum is compared with the theoretically calculated spectrum to assign the absolute stereochemistry. researchgate.net This method has been applied to determine the absolute configurations of various natural products. researchgate.net
The combined use of these advanced analytical and spectroscopic methods provides a comprehensive understanding of the chemical and stereochemical properties of this compound and its related compounds, which is crucial for further research and development.
Future Research Directions and Translational Perspectives in Chemical Biology
Exploration of Undiscovered Grandisine G Analogs from Natural Sources
This compound was first isolated from the leaves of the Australian rainforest tree Elaeocarpus grandis. nih.govebi.ac.uk This phytochemical investigation also led to the discovery of several related indolizidine alkaloids, including Grandisines C, D, E, and F. nih.govebi.ac.uk The genus Elaeocarpus is recognized as a rich source of structurally diverse alkaloids, suggesting a high probability that more, currently undiscovered, analogs of this compound exist within this genus. researchgate.netresearchgate.net
Future research efforts will likely focus on a broader and more systematic screening of other Elaeocarpus species, as well as different tissues of E. grandis. These investigations would employ advanced separation techniques like high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry for metabolite profiling. The structural elucidation of new compounds would continue to rely on powerful spectroscopic methods, particularly one-dimensional and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, which were instrumental in identifying the original grandisine alkaloids. nih.govnih.gov
Furthermore, there is evidence to suggest that some isolated grandisine alkaloids may be artifacts formed during the extraction process, for example, through reactions with ammonia (B1221849). acs.orgnih.gov This raises the possibility that exploring alternative, milder extraction and purification protocols could lead to the isolation of different, more biologically representative analogs. Such studies would not only expand the known family of grandisine alkaloids but also provide deeper insights into their biosynthesis.
Development of Novel Synthetic Routes and Enabling Technologies
The complex molecular architecture of this compound, characterized by a novel combination of a piperidine (B6355638) ring attached to an indolizidine core, presents a considerable challenge for synthetic organic chemists. nih.gov The development of efficient and innovative synthetic routes is essential for producing this compound and its analogs in sufficient quantities for comprehensive biological evaluation and for creating novel derivatives with potentially enhanced properties.
A successful total synthesis of (-)-Grandisine G has been reported, utilizing a telescoped route to construct the key 2,6-disubstituted piperidine fragment. researchgate.net Research into the synthesis of other members of the grandisine family has also yielded valuable strategies. For instance, the total syntheses of Grandisines B, D, and F were achieved using key reactions such as a stereoselective Brønsted acid-mediated Morita-Baylis-Hillman (MBH) reaction and stereoselective aldol (B89426) condensations. nih.govnih.gov
Future progress in this area will likely involve the application of enabling technologies to overcome existing synthetic hurdles. These could include:
Flow Chemistry: To improve the safety, efficiency, and scalability of key reaction steps.
Biocatalysis: Employing enzymes to achieve high stereoselectivity in complex transformations, potentially simplifying synthetic routes.
Novel Catalytic Methods: Discovering new transition-metal or organocatalytic reactions for the efficient construction of the core heterocyclic systems.
These advancements will be critical for building libraries of this compound analogs to systematically probe structure-activity relationships.
Deepening Mechanistic Understanding through Advanced Cellular and Molecular Biology Techniques
Initial studies have shown that this compound and several of its naturally occurring analogs exhibit binding affinity for the human delta-opioid receptor. nih.govebi.ac.uk This finding provides a crucial starting point for detailed mechanistic investigations into its biological function.
A variety of advanced molecular and cellular biology techniques can be employed to dissect the interaction between this compound and its target. Radioligand binding assays can be used to precisely quantify the binding affinity (Kᵢ) and selectivity of the compound for the delta-opioid receptor versus other opioid receptor subtypes. To understand the dynamics of this interaction, Surface Plasmon Resonance (SPR) can provide real-time kinetic data on association and dissociation rates.
To determine the functional consequence of binding, cellular assays are paramount. Using engineered cell lines that express the human delta-opioid receptor, researchers can investigate whether this compound acts as an agonist, antagonist, or allosteric modulator. This can be achieved by measuring downstream signaling events, such as the inhibition of adenylyl cyclase leading to decreased cyclic AMP (cAMP) levels, or by monitoring receptor internalization and trafficking using techniques like confocal fluorescence microscopy. To identify other potential protein targets and unravel novel biological pathways, chemical proteomics approaches, such as affinity purification using an immobilized this compound probe coupled with mass spectrometry, could be employed.
Integration of Computational Chemistry and In Silico Approaches (e.g., Molecular Docking, DFT)
Computational chemistry offers powerful tools to complement experimental studies by providing insights into the molecular interactions and properties of this compound. mdpi.com In silico approaches can guide the rational design of new analogs and help interpret experimental data. jetir.org
Molecular Docking: This technique can be used to predict the specific binding pose of this compound within the three-dimensional structure of the delta-opioid receptor. medpharmres.commdpi.com Such models can highlight key amino acid residues involved in the interaction, explaining the observed structure-activity relationships (SAR) and guiding the design of new derivatives with improved potency and selectivity.
Density Functional Theory (DFT): DFT calculations can provide a deep understanding of the electronic structure, conformational preferences, and reactivity of the this compound molecule. jetir.org This quantum mechanical approach has also been successfully used to determine the absolute configuration of related natural products by comparing computationally predicted electronic circular dichroism (ECD) spectra with experimental measurements. researchgate.net
ADME Prediction: In silico models for Absorption, Distribution, Metabolism, and Excretion (ADME) can be used to evaluate the drug-like properties of this compound and its virtual analogs at an early stage. jetir.org This allows for the prioritization of compounds with favorable predicted pharmacokinetic profiles for synthesis and experimental testing.
Computational Approaches for this compound Research
| Technique | Application for this compound | Potential Insights |
|---|---|---|
| Molecular Docking | Predicting the binding mode of this compound in the delta-opioid receptor. | Identification of key binding interactions; rational design of more potent analogs. |
| Density Functional Theory (DFT) | Calculating electronic properties, conformational energy, and ECD spectra. | Understanding molecular stability and reactivity; confirming stereochemistry. |
| ADME Modeling | In silico prediction of pharmacokinetic properties. | Early assessment of drug-likeness; prioritization of synthetic targets. |
Potential for this compound and Its Analogs as Chemical Probes for Biological Pathways
Given its demonstrated affinity for a specific biological target, this compound is an excellent candidate for development into a chemical probe. nih.gov Chemical probes are indispensable tools for dissecting complex biological pathways and validating new drug targets.
By chemically modifying the this compound scaffold, a range of specialized molecular tools can be created:
Fluorescent Probes: Attaching a fluorescent dye to a potent this compound analog would allow for the direct visualization of delta-opioid receptors in cells and tissues, enabling studies of receptor localization, movement, and regulation.
Affinity-Based Probes: Synthesizing analogs with photo-affinity labels or biotin (B1667282) tags would facilitate the unambiguous identification of its binding partners in complex biological mixtures, confirming its on-target engagement and identifying potential off-targets.
As probes, this compound and its derivatives could be used to explore the nuanced roles of the delta-opioid receptor system, which is implicated in pain modulation, mood regulation, and various neurological functions. researchgate.netnih.gov A systematically designed library of this compound analogs with varied potencies and selectivities would serve as a powerful toolkit for researchers to investigate how specific structural features of a ligand translate into distinct biological outcomes at the receptor level.
Q & A
Basic Research Questions
Q. What foundational steps should guide the design of an initial experimental protocol for studying Grandisine G’s bioactivity?
- Methodological Answer : Begin with a systematic literature review to identify existing knowledge gaps and prioritize hypotheses . Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure research objectives . For experimental design, ensure reproducibility by documenting reagent sources, instrumentation specifications, and stepwise protocols (e.g., NMR conditions, chromatography parameters) . Pilot studies are critical to optimize assay conditions (e.g., dose-response curves) before scaling .
Q. How can researchers formulate a feasible research question for investigating this compound’s mechanism of action?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope . For example: “Does this compound inhibit [specific enzyme/receptor] in vitro, and what structural motifs drive this interaction?” Avoid overly broad questions (e.g., “What does this compound do?”) by focusing on testable variables . Validate feasibility by assessing data accessibility (e.g., synthetic pathways, analytical tools) .
Q. What are the best practices for synthesizing and characterizing this compound to ensure reproducibility?
- Methodological Answer : Follow IUPAC guidelines for compound naming and characterization. Provide detailed synthetic procedures (e.g., reaction times, yields, purification methods) in the main text or supplementary materials . Use standardized analytical techniques (e.g., HPLC purity ≥95%, HRMS, 2D-NMR) and cross-reference spectral data with published benchmarks . For novel derivatives, include X-ray crystallography or computational docking studies to confirm stereochemistry .
Advanced Research Questions
Q. How should researchers address discrepancies in reported pharmacokinetic properties of this compound across studies?
- Methodological Answer : Conduct a meta-analysis to identify variables causing inconsistencies (e.g., assay type, solvent systems, biological models) . Replicate key experiments under controlled conditions, using validated protocols (e.g., OECD guidelines for in vivo studies) . Employ multivariate statistical tools (e.g., ANOVA with post-hoc tests) to isolate confounding factors . Publish negative results to mitigate publication bias .
Q. What strategies are effective for elucidating this compound’s polypharmacology (multi-target effects) in complex biological systems?
- Methodological Answer : Combine omics approaches (e.g., proteomics, metabolomics) with cheminformatics tools (e.g., molecular docking, QSAR) to map interaction networks . Validate targets via CRISPR-Cas9 knockouts or siRNA silencing in cell-based assays . Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities for prioritization .
Q. How can contradictory data on this compound’s cytotoxicity be resolved methodologically?
- Methodological Answer : Standardize cell culture conditions (e.g., passage number, media composition) and cytotoxicity assays (e.g., MTT vs. Annexin V) across labs . Perform dose-response studies with IC50/EC50 calculations to compare potency thresholds . Share raw datasets publicly to enable reanalysis and collaborative troubleshooting .
Data Analysis and Reporting
Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of this compound in preclinical models?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate efficacy parameters . For in vivo studies, apply mixed-effects models to account for inter-subject variability . Report effect sizes with 95% confidence intervals instead of relying solely on p-values .
Q. How should researchers present complex datasets (e.g., multi-omics profiles) to highlight this compound’s therapeutic potential?
- Methodological Answer : Use visual aids like heatmaps, pathway diagrams, or network graphs to simplify interpretation . Include interactive supplementary files (e.g., .CSV tables, 3D molecular structures) for transparency . Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data archiving .
Methodological Pitfalls to Avoid
- Overlooking negative controls : Always include solvent/vehicle controls in bioassays to rule out artifacts .
- Insufficient sample size : Power analyses should determine minimum n-values for statistical validity .
- Ambiguous terminology : Define terms like “bioactivity” or “selectivity” operationally to avoid misinterpretation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
